molecular formula C14H21N3O3 B1595806 (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide CAS No. 87237-39-6

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide

Cat. No. B1595806
CAS RN: 87237-39-6
M. Wt: 279.33 g/mol
InChI Key: KETVITBYSZOWFK-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. Beta-amyloid peptides are the main component of amyloid plaques, which are a hallmark of Alzheimer's disease.

Mechanism Of Action

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide inhibits gamma-secretase, an enzyme that cleaves APP to produce beta-amyloid peptides. Gamma-secretase is a complex consisting of four subunits: presenilin, nicastrin, Aph-1, and Pen-2. (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide binds to the presenilin subunit of gamma-secretase and inhibits its activity, thereby reducing the production of beta-amyloid peptides.

Biochemical And Physiological Effects

Inhibition of gamma-secretase by (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide reduces the production of beta-amyloid peptides, which are the main component of amyloid plaques in Alzheimer's disease. Reduction of amyloid plaques has been shown to improve cognitive function in animal models of Alzheimer's disease. (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide has also been shown to have anti-tumor and anti-viral effects in vitro.

Advantages And Limitations For Lab Experiments

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide is a potent and selective inhibitor of gamma-secretase, which makes it a valuable tool for studying the role of gamma-secretase in various diseases. However, the use of (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide in lab experiments is limited by its toxicity and poor solubility in water.

Future Directions

For the use of (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide include the development of more potent and selective gamma-secretase inhibitors for the treatment of Alzheimer's disease and other diseases. The use of (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide in combination with other drugs for the treatment of Alzheimer's disease is also an area of active research. The development of new methods for the synthesis of (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide and other gamma-secretase inhibitors is also an area of interest. Finally, the use of (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide in the study of the role of gamma-secretase in other diseases such as cancer and viral infections is an area of potential future research.

Scientific Research Applications

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide has been extensively studied for its potential therapeutic use in Alzheimer's disease. In vitro studies have shown that (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide inhibits gamma-secretase activity and reduces the production of beta-amyloid peptides. In vivo studies in animal models of Alzheimer's disease have shown that (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide reduces the accumulation of beta-amyloid plaques and improves cognitive function. (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide has also been studied for its potential use in other diseases such as cancer and viral infections.

properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETVITBYSZOWFK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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